Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate
Description
Properties
CAS No. |
116236-32-9 |
|---|---|
Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
ethyl N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamate |
InChI |
InChI=1S/C12H13N3O4/c1-3-18-12(16)13-11-15-14-10(19-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
AEVKZUILGQFPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and different carbamate compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research has demonstrated that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate has shown efficacy against various bacterial strains. In vitro studies indicated significant inhibition of growth for Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested on different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers, indicating its potential use in treating inflammatory diseases .
Applications in Drug Development
Given its biological activities, this compound is being explored for various pharmaceutical applications:
Antimicrobial Formulations
The compound can be incorporated into topical formulations aimed at treating skin infections or as an additive in wound dressings to prevent bacterial colonization.
Anticancer Therapies
Research is ongoing to develop derivatives of this compound that enhance its anticancer efficacy while minimizing side effects. The goal is to create targeted therapies that can selectively attack cancer cells.
Anti-inflammatory Drugs
Due to its anti-inflammatory properties, this compound may serve as a lead for developing new medications for conditions such as arthritis or other inflammatory disorders.
Case Study 1: Antimicrobial Efficacy
In a study conducted by , this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation published in evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study reported an IC50 value of 25 µM after 48 hours of treatment, suggesting significant anticancer activity.
Mechanism of Action
The mechanism of action of ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The ethyl carbamate group in the target compound balances hydrophilicity and synthetic feasibility, whereas sulfamoyl (LMM5) or piperazine sulfonamide groups () introduce bulkier, more complex functionalities suited for specific biological targets.
- Synthetic Yields : The target compound’s yields (40–57%) are comparable to analogs like 1c, but lower than derivatives with simpler substituents (e.g., 70% for 2c in ).
Key Observations :
- Antifungal vs. Antimicrobial : LMM5’s sulfamoyl group enhances antifungal potency, while benzofuran-containing analogs () target bacterial pathogens.
- Enzyme Inhibition : The target compound’s carbamate group may mimic substrate binding in enzymes like carbonic anhydrase II, similar to sulfonamide derivatives .
Physicochemical Properties
- Solubility : Carbamate and acetic acid derivatives () exhibit higher aqueous solubility than sulfonamides or benzamides due to polar functional groups.
- Thermal Stability : Melting points correlate with molecular symmetry; the target compound (88–91°C) is less stable than phenyl-substituted analogs (e.g., 106–108°C for 2c in ) due to reduced crystallinity .
Biological Activity
Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate, a compound featuring a 1,3,4-oxadiazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structural activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of an oxadiazole ring substituted with a 4-methoxyphenyl group and an ethyl carbamate moiety.
1. Inhibition of Carbonic Anhydrase II (CA-II)
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit inhibitory activity against carbonic anhydrase II (CA-II). For instance, compounds similar to this compound showed IC50 values ranging from 12.1 µM to 53.6 µM against CA-II. The structural features that enhance binding affinity include the carbamate moiety and the oxadiazole ring, which facilitate multiple hydrogen bonding interactions with active site residues such as Thr199 and Gln92 .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 4a | 12.1 | CA-II Inhibition |
| 4c | 13.8 | CA-II Inhibition |
| 4b | 19.1 | CA-II Inhibition |
| 4l | 53.6 | Weak CA-II Inhibitor |
2. Anticancer Activity
The oxadiazole derivatives have also been evaluated for their anticancer properties. In a study focusing on the inhibition of Rho/MRTF/SRF-mediated gene transcription in PC3 prostate cancer cells, compounds exhibited significant inhibitory effects on cell viability and proliferation . The structure-activity relationship indicated that specific substitutions on the oxadiazole ring were crucial for maintaining biological activity.
Case Study 1: SAR Investigation
A systematic SAR investigation revealed that the presence of electron-donating groups like methoxy on the phenyl ring significantly enhanced the activity against CA-II. Compounds lacking such substitutions showed diminished or no activity . The optimal carbon chain length between the oxadiazole and carboxylic acid was determined to be three carbons for maximum efficacy.
Case Study 2: Antitumor Effects
In vitro studies demonstrated that this compound exhibited potent antitumor effects by inducing apoptosis in cancer cell lines through the modulation of gene expression pathways related to cell survival and proliferation .
Q & A
Basic: What are the optimized synthetic routes for Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamate, and how do reaction conditions influence yields?
Answer:
The compound can be synthesized via α-amino acid and acyl hydrazide condensation under thermal heating. Two methods are reported:
- Method A : Yields 40% using classical thermal conditions (e.g., reflux in ethanol).
- Method B : Yields 57% under microwave-assisted or solvent-optimized conditions, reducing reaction time .
Key variables affecting yields include solvent polarity, temperature control, and purification techniques (e.g., flash chromatography). HRMS (TOF MS ESI+) data confirm molecular identity, with calculated vs. experimental mass differences < 2 ppm .
Basic: How is structural characterization performed for this compound, and what analytical data are critical?
Answer:
- 1H/13C NMR : Assignments focus on oxadiazole ring protons (δ 8.0–8.5 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm in 13C NMR) .
- HRMS : Provides molecular ion [M+H]+ with high accuracy (e.g., m/z calc. 291.0984, exp. 291.0989) .
- X-ray crystallography : For unambiguous confirmation, SHELXL refinement ( ) is recommended. Related oxadiazole derivatives show planar oxadiazole rings with torsional angles < 5° .
Basic: What methodologies ensure purity assessment, and how are impurities identified?
Answer:
- HPLC/GC-MS : Detect residual solvents or byproducts (e.g., unreacted acyl hydrazides).
- Melting point analysis : Sharp melting ranges (e.g., 88–91°C for this compound) indicate purity .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within 0.4% deviation .
Advanced: How do substituent variations on the oxadiazole ring impact biological activity, and what SAR hypotheses exist?
Answer:
- Antifungal activity : Analogous 1,3,4-oxadiazoles with 4-methoxyphenyl groups (e.g., LMM5 in ) inhibit Candida albicans via thioredoxin reductase binding (EC50 ~5 μM). Activity correlates with electron-donating substituents enhancing membrane penetration .
- Anti-TB potential : Structurally similar compounds (e.g., 3d in ) show moderate activity (31% yield in bioactive assays), suggesting the 4-methoxy group may enhance target affinity .
Advanced: How can computational modeling predict binding interactions of this compound with biological targets?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with fungal thioredoxin reductase (Trr1). The oxadiazole ring may form π-π interactions with catalytic cysteine residues .
- MD simulations : Assess stability of ligand-protein complexes; 100-ns trajectories validate binding modes .
Advanced: How to resolve contradictions in synthetic yields reported across studies?
Answer:
Discrepancies (e.g., 40% vs. 57% yields in ) arise from:
- Reagent purity : Impure starting materials reduce efficiency.
- Catalyst presence : Unreported trace metals (e.g., from glassware) may accelerate cyclization.
- Workup protocols : Incomplete extraction or column chromatography can lead to loss .
Advanced: What crystallographic challenges arise during refinement, and how are they addressed?
Answer:
- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement ( ).
- Disorder modeling : For flexible carbamate groups, PART instructions split occupancy .
- High-resolution data : Collect at synchrotron sources (λ < 1 Å) to resolve oxadiazole ring electron density .
Advanced: Can this compound serve as a precursor for radiolabeled probes, and what modifications are needed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
